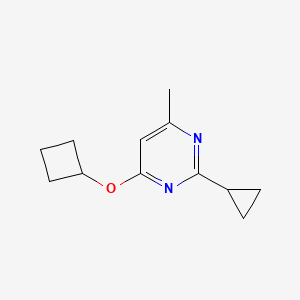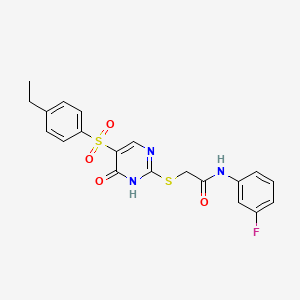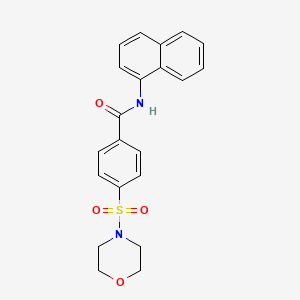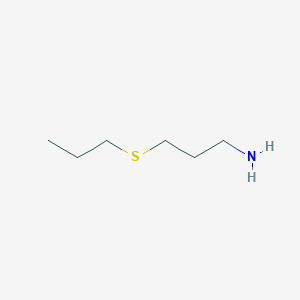
4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 101690-99-7 . It has a molecular weight of 443.09 and its IUPAC name is 2-((3aR,4S,5S,7R,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid . The compound is stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Applications De Recherche Scientifique
Antimicrobial Activities
The synthesis and evaluation of amino acids and sulfamoyl and pyrrole derivatives attached to a benzoimidazole moiety, including compounds related to the benzoic acid derivatives, have demonstrated significant antimicrobial activities. These compounds have been found to be effective against various strains of bacteria and fungi, indicating their potential application in the development of new antimicrobial agents. The study utilized a starting material that was transformed through a series of chemical reactions, leading to the creation of derivatives with potent antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal species such as Candida albicans and Aspergillus niger (E. A. Abd El-Meguid, 2014).
Fluorescence Emissions
Research on an amino-naphthoquinone derivative, specifically 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, has revealed its capacity for multiple tunable fluorescence emissions under different conditions such as solvent, pH, and excitation wavelength. This compound exhibits dual fluorescence emissions with unique characteristics in various solvents, demonstrating its potential as a versatile fluorophore for analytical and bioimaging applications. The study provides insights into the modulation of these emissions by altering experimental conditions, contributing to the field of fluorescence spectroscopy and its applications in scientific research (M. Singh & J. Baruah, 2017).
Enzymatic Oxidative Polymerization
The enzymatic oxidative polymerization of a new para-imine functionalized phenol derivative, 4-(4-hydroxybenzylideneamino)benzoic acid, using horseradish peroxidase, has been explored. This process leads to the formation of oligomers with potential applications in material science and polymer chemistry. The polymerization results, characterized by various analytical techniques, show that the oligomer possesses high thermal stability and interesting electrochemical properties, making it a candidate for further study in the development of advanced materials (Altug Kumbul et al., 2015).
Luminescent Properties of Lanthanide Complexes
The synthesis and characterization of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives have been investigated to study the effect of electron-withdrawing and electron-donating groups on the luminescent properties of these complexes. The research has led to the development of Tb(3+) and Eu(3+) complexes with varying photophysical properties, influenced by the nature of the substituents on the benzoic acid derivatives. This study contributes to the understanding of the design principles for luminescent lanthanide complexes with potential applications in optical materials and sensors (S. Sivakumar et al., 2010).
Propriétés
IUPAC Name |
4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHQMAGGCJSUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)





![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)
